molecular formula C12H19NO5 B2475312 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid CAS No. 2580249-84-7

5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid

Cat. No.: B2475312
CAS No.: 2580249-84-7
M. Wt: 257.286
InChI Key: MBWJXBFSWLEKBO-UHFFFAOYSA-N
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Description

This compound is a substituted pyrrole derivative featuring two distinct functional groups: a methoxymethyl (-CH₂OCH₃) substituent and a tert-butoxycarbonyl (Boc) protecting group at positions 5 and 1 of the pyrrole ring, respectively . The Boc group enhances stability against enzymatic degradation and acidic conditions, making the compound a candidate for pharmaceutical intermediates.

Properties

IUPAC Name

5-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-17-4)9(14)15/h5-6H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWJXBFSWLEKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular structure of 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid is characterized by the following:

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight259.30 g/mol
CAS Number2165876-01-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl and oxycarbonyl groups may enhance its solubility and stability, thus influencing its pharmacokinetic properties. In particular, the compound's ability to modulate enzyme activity is critical for its therapeutic applications.

Biological Activities

Research has indicated that this pyrrole derivative exhibits various biological activities:

Case Study 1: Antimycobacterial Activity

A study focused on a series of pyrrole derivatives highlighted the importance of structural modifications in enhancing antimycobacterial activity. The research found that certain substitutions led to compounds with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis . While specific data for 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid are not available, the trends observed suggest potential efficacy.

Case Study 2: Structure–Activity Relationship (SAR)

In a broader investigation into pyrrole-based compounds, researchers established a structure–activity relationship that emphasizes the role of bulky substituents on the pyrrole ring in increasing bioactivity . This suggests that the methoxymethyl and oxycarbonyl groups in our compound could similarly enhance its biological effects.

Summary of Biological Activities

The following table summarizes the potential biological activities associated with 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid:

Activity TypeEvidence/Notes
AntiviralPotential inhibition of viral replication
AntibacterialPromising results against drug-resistant M. tuberculosis
Anti-inflammatoryLimited data; requires further investigation

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-(Methoxymethyl), 1-Boc C₁₂H₁₇NO₅ 255.27 High stability due to Boc; moderate lipophilicity
4-[Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid (Compound 2) Formyl, methoxymethyl, butanoic acid C₁₁H₁₅NO₅ 241.24 Lower stability (formyl group prone to oxidation)
5-(tert-Butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid tert-Butyl, methylthioethyl C₁₃H₂₁NO₂S 279.38 Increased steric bulk; sulfur enhances metabolic resistance
4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid Methoxycarbonyl, methyl, propyl C₁₁H₁₅NO₄ 225.24 Polar ester group; lower molecular weight
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid Fluoro-methoxyphenyl, methyl C₁₃H₁₂FNO₃ 249.24 Aromatic substituent; fluorination enhances bioavailability
5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid Thiophene ring, pyrrole C₁₀H₁₀N₂O₂S 238.26 Heterocyclic thiophene; altered electronic properties

Functional Group Impact

  • Boc Group (Target Compound) : Provides steric protection and acid-labile stability, making it suitable for prodrug design .
  • Formyl/Methoxycarbonyl Groups : More reactive than Boc; formyl groups (Compound 2) are oxidation-prone, while methoxycarbonyl (Compound in ) increases polarity .
  • Thiophene vs. Pyrrole : Thiophene-containing analogues (e.g., ) exhibit stronger π-π stacking but reduced basicity compared to pyrrole derivatives.

Q & A

Basic Question: How can the tert-butoxycarbonyl (Boc) group be selectively introduced at the N1 position of 5-(methoxymethyl)-2H-pyrrole-5-carboxylic acid without affecting the carboxylic acid moiety?

Methodological Answer:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or pyridine as a catalyst). To avoid esterification of the carboxylic acid, maintain a pH < 7 and use aprotic solvents like THF or DCM. For example, in analogous pyrrole systems, Boc protection was achieved at 0–25°C with a 1.2:1 molar ratio of Boc anhydride to substrate, yielding >85% regioselectivity . Confirm selectivity via 1H^{1}\text{H} NMR by observing the disappearance of the N-H proton (δ 8–10 ppm) and the appearance of Boc tert-butyl signals (δ 1.2–1.5 ppm).

Basic Question: What spectroscopic methods are most effective for confirming the regioselectivity of Boc protection in this compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Key diagnostic signals include:
    • Boc tert-butyl protons : Singlet at δ 1.2–1.5 ppm.
    • Pyrrole protons : Downfield shifts (δ 6.5–7.5 ppm) due to electron withdrawal by the Boc group.
    • Carboxylic acid proton : Broad signal at δ 10–12 ppm (unchanged if unreacted).
  • 13C^{13}\text{C} NMR : Confirm Boc carbonyl at δ 150–155 ppm and the pyrrole carbonyl at δ 165–170 ppm.
  • FTIR : Absence of N-H stretch (~3400 cm1^{-1}) and presence of Boc C=O (~1740 cm1^{-1}) .
Functional Group 1H^{1}\text{H} NMR (δ) 13C^{13}\text{C} NMR (δ) FTIR (cm1^{-1})
Boc tert-butyl1.2–1.5 (s)28–30 (CH3_3)1740 (C=O)
Pyrrole C=O165–1701680–1700 (C=O)

Advanced Question: Under what pH conditions does the Boc group exhibit instability in aqueous solutions, and how does this affect storage?

Methodological Answer:
The Boc group is labile under acidic (pH < 3) or strongly basic (pH > 10) conditions. For example, in methoxypyridine carboxylic acid syntheses, Boc deprotection occurred rapidly in 3M HCl (pH ~1), while stability was maintained at pH 5–8 for >48 hours . Recommendations :

  • Storage : Use anhydrous solvents (e.g., DMSO or DMF) at –20°C under nitrogen.
  • Handling : Avoid aqueous workups unless buffered near neutrality.

Advanced Question: How to resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOH vs. EtOAc/hexane).
  • Impurities : Purify via column chromatography (silica gel, 5% MeOH/DCM) or HPLC (C18 column, 0.1% TFA in H2_2O/ACN).
  • Synthesis conditions : Compare reaction temperatures (e.g., 25°C vs. reflux) and Boc anhydride stoichiometry .
Reported Issue Resolution Strategy
Variable melting pointsDSC analysis to identify polymorphic forms
NMR signal splittingCheck for diastereomers via chiral HPLC

Advanced Question: What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

Methodological Answer:

  • DPPH Assay : Monitor radical scavenging at 517 nm. Prepare solutions in DMSO (1–100 µM) and compare to Trolox standards.
  • FRAP Assay : Measure Fe3+^{3+} reduction at 593 nm. Adjust pH to 3.6 (acetate buffer) to stabilize the carboxylic acid group.
  • Cellular ROS Assay : Use HEK-293 cells pretreated with H2_2O2_2 (100 µM) and measure fluorescence with DCFH-DA .

Advanced Question: How can DFT calculations predict the reactivity of the carboxylic acid group towards esterification or amidation?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure.
  • NBO Analysis : Identify charge distribution; the carboxylic oxygen (δ– ~–0.5 e) is nucleophilic.
  • Transition State Modeling : Simulate reactions with methanol (esterification) or ammonia (amidation). Compare activation energies (ΔG‡) to prioritize reaction conditions .

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